5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
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Overview
Description
5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrrolo[1,2-b]pyrazole core. Its molecular formula is C7H7FN2O2, and it has a molecular weight of 170.14 g/mol .
Mechanism of Action
Mode of Action
The compound acts as an inhibitor of the TbetaR-I . By binding to this receptor, it prevents the activation of the TbetaR-I, thereby inhibiting the downstream signaling pathways that are responsible for cell growth and differentiation.
Biochemical Pathways
The inhibition of TbetaR-I affects the Transforming Growth Factor-beta (TGF-beta) signaling pathway . This pathway is involved in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting this pathway, the compound can alter these cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and differentiation due to the inhibition of the TGF-beta signaling pathway . This could potentially lead to the suppression of tumor growth in cancerous cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. For instance, the reaction of a pyrrole derivative with a diazotizing agent followed by fluorination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: Contains a trifluoromethyl group, which can enhance its stability and lipophilicity compared to the single fluorine atom in 5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various applications, particularly in drug development and material science .
Properties
IUPAC Name |
5-fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-5-2-6(7(11)12)9-10(5)3-4/h2,4H,1,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVMMFFFCEOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=CC(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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